molecular formula C15H25NO2 B12587068 Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate CAS No. 647836-67-7

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate

Cat. No.: B12587068
CAS No.: 647836-67-7
M. Wt: 251.36 g/mol
InChI Key: VDOZIJKTEYCAGI-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by its unique structure, which includes ethyl, dipropyl, and carboxylate functional groups attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxaldehyde with ethyl alcohol in the presence of an acid catalyst to form the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
  • 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester

Uniqueness

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyrrole derivatives may not be suitable .

Properties

CAS No.

647836-67-7

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H25NO2/c1-5-9-12-11(7-3)14(15(17)18-8-4)13(16-12)10-6-2/h16H,5-10H2,1-4H3

InChI Key

VDOZIJKTEYCAGI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(N1)CCC)C(=O)OCC)CC

Origin of Product

United States

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